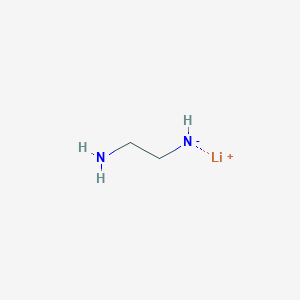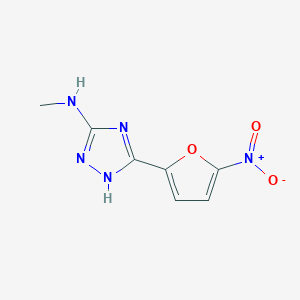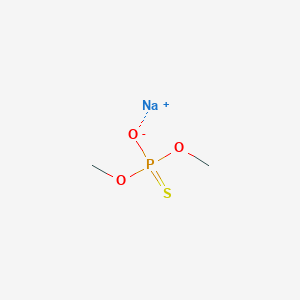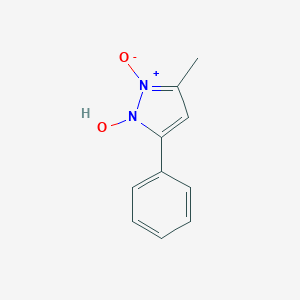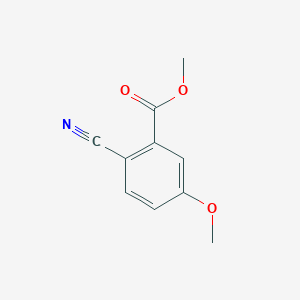![molecular formula C9H9N3O3 B156485 2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one CAS No. 128037-06-9](/img/structure/B156485.png)
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Aplicaciones Científicas De Investigación
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and it has been shown to be effective in the treatment of several diseases. Some of the scientific research applications of this compound are discussed below.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes that are involved in the regulation of various cellular processes. It has also been proposed that this compound may interact with certain receptors in the body, leading to its physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one has been found to have a variety of biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant properties, and it has been found to be effective in the treatment of several diseases, including cancer, diabetes, and neurodegenerative disorders. It has also been shown to have neuroprotective effects, and it has been proposed as a potential treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one in lab experiments is that it is a well-established compound with a known synthesis method. This makes it easy to obtain and use in experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one. One area of research could be focused on further elucidating the compound's mechanism of action. This could involve studying the compound's interactions with various enzymes and receptors in the body. Another area of research could be focused on developing new synthetic methods for this compound, which could lead to improved yields and purity. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2-ethoxy-3-hydroxypyridine-4-carbaldehyde with urea in the presence of a suitable catalyst. This reaction yields the desired compound in good yields and high purity. The synthesis of this compound has been reported in several research articles, and the procedure is well-established.
Propiedades
Número CAS |
128037-06-9 |
|---|---|
Nombre del producto |
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one |
Fórmula molecular |
C9H9N3O3 |
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9-11-6-4-3-5-10-7(6)8(13)12(9)14/h3-5,14H,2H2,1H3 |
Clave InChI |
XXGBINJQBIFZPU-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C(=O)N1O)N=CC=C2 |
SMILES canónico |
CCOC1=NC2=C(C(=O)N1O)N=CC=C2 |
Sinónimos |
Pyrido[3,2-d]pyrimidin-4(3H)-one, 2-ethoxy-3-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



